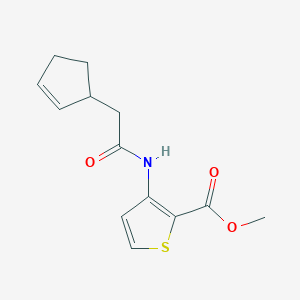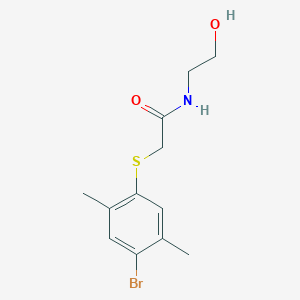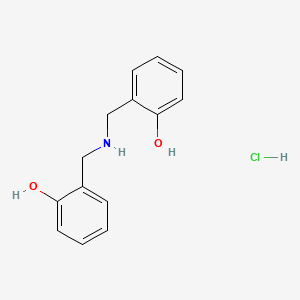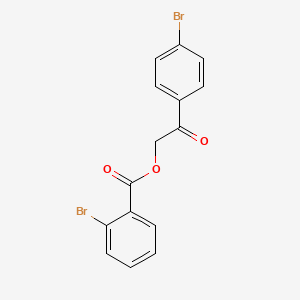
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a cyclopentene moiety, and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with cyclopentene-based intermediates. One common method involves the reaction of 3-(2-bromoacetyl)thiophene with cyclopent-2-en-1-ylamine under basic conditions to form the acetamido linkage. This is followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopentene moiety or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives and modified cyclopentene structures.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the acetamido group can form hydrogen bonds, enhancing binding affinity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-cyclopentenone: Shares the cyclopentene moiety but lacks the thiophene ring and acetamido group.
2-Cyclopenten-1-one: Similar cyclopentene structure but without the thiophene and acetamido functionalities.
2,3-Dimethyl-2-cyclopenten-1-one: Contains a cyclopentene ring with additional methyl groups but lacks the thiophene and acetamido groups.
Uniqueness
Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring, cyclopentene moiety, and acetamido group
Propriétés
Formule moléculaire |
C13H15NO3S |
|---|---|
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
methyl 3-[(2-cyclopent-2-en-1-ylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,14,15) |
Clé InChI |
NRROVQQSJHMOKF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CS1)NC(=O)CC2CCC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)











